C17H19ClO
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Overview
Description
. This compound is a phenolic derivative, characterized by the presence of a sec-butyl group and a chlorobenzyl group attached to the phenol ring. It has a molecular weight of 274.785 Da and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-sec-Butyl-2-(4-chlorobenzyl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where a phenol is reacted with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-sec-Butyl-2-(4-chlorobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-sec-Butyl-2-(4-chlorobenzyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its phenolic structure which is known to exhibit biological activity.
Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 4-sec-Butyl-2-(4-chlorobenzyl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The chlorobenzyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
- 4-tert-Butyl-3’-chlorobenzhydrol
- 4-(3-chloro-1-phenoxypropyl)-1,2-dimethylbenzene
- 4-(1-Adamantyl)benzoic acid chloride
Comparison: 4-sec-Butyl-2-(4-chlorobenzyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the sec-butyl and chlorobenzyl groups .
Properties
Molecular Formula |
C17H19ClO |
---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-4,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C17H19ClO/c1-10-14-9-15(17(14,2)3)13(16(10)19)8-11-4-6-12(18)7-5-11/h4-8,10,14-15H,9H2,1-3H3/b13-8+ |
InChI Key |
PXJGEAZXDDGPDF-MDWZMJQESA-N |
Isomeric SMILES |
CC1C2CC(C2(C)C)/C(=C\C3=CC=C(C=C3)Cl)/C1=O |
Canonical SMILES |
CC1C2CC(C2(C)C)C(=CC3=CC=C(C=C3)Cl)C1=O |
Origin of Product |
United States |
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